2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one
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Overview
Description
2,2,4-Trimethylbicyclo[321]oct-3-en-6-one is an organic compound with a unique bicyclic structure It is characterized by its three-dimensional framework, which includes a bicyclo[321]octane core with three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone group can participate in hydrogen bonding and other interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar bicyclic structure but with different methyl group positions.
3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one: Different ring system but similar functional groups.
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione: Contains additional functional groups and different substitution pattern.
Uniqueness
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
56856-75-8 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,2,4-trimethylbicyclo[3.2.1]oct-3-en-6-one |
InChI |
InChI=1S/C11H16O/c1-7-6-11(2,3)8-4-9(7)10(12)5-8/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
MCWIRCIEVJVCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2CC1C(=O)C2)(C)C |
Origin of Product |
United States |
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